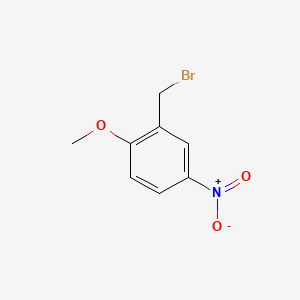

2-(Bromomethyl)-1-methoxy-4-nitrobenzene

Description

Contextualization within Halogenated Nitroarenes and Methoxybenzene Derivatives in Contemporary Organic Synthesis

2-(Bromomethyl)-1-methoxy-4-nitrobenzene belongs to two significant classes of compounds in organic chemistry: halogenated nitroarenes and methoxybenzene derivatives.

Halogenated Nitroarenes are aromatic compounds containing both a halogen atom and a nitro group. The nitro group is a potent electron-withdrawing group, which profoundly influences the electronic characteristics of the aromatic ring. numberanalytics.com This property makes halogenated nitroarenes crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. numberanalytics.com The presence of the nitro group, particularly in positions ortho or para to a halogen, activates the ring for nucleophilic aromatic substitution (SₙAr) reactions, where the halogen acts as a leaving group. mdpi.comstackexchange.com

Methoxybenzene Derivatives , also known as anisole (B1667542) derivatives, are widely used as precursors in the production of various organic compounds. psiberg.com The methoxy (B1213986) group is an activating, ortho/para-directing group for electrophilic aromatic substitution, meaning it makes the benzene (B151609) ring more reactive than benzene itself and directs incoming electrophiles to the positions adjacent and opposite to it. wikipedia.org This class of compounds is fundamental in creating pharmaceuticals, polymers, and fragrances. psiberg.com

Significance of Benzylic Bromination and Aromatic Nitro Substitution in Synthetic Design and Mechanistic Studies

The synthetic utility of this compound is largely derived from two key chemical transformations: benzylic bromination and the effects of aromatic nitro substitution.

Benzylic Bromination is a highly selective reaction that introduces a bromine atom onto the carbon atom directly attached to an aromatic ring (the benzylic position). masterorganicchemistry.comchemistrysteps.com This transformation is typically achieved using N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, thereby minimizing unwanted side reactions. chadsprep.comlibretexts.org The reaction proceeds through a resonance-stabilized benzylic radical intermediate, which accounts for the high reactivity of the benzylic C-H bonds compared to other alkyl C-H bonds. masterorganicchemistry.comlibretexts.org The resulting benzylic bromides are versatile intermediates, readily participating in nucleophilic substitution and elimination reactions to form a wide array of other compounds. libretexts.orgscientificupdate.com

Aromatic Nitro Substitution encompasses several important concepts. Firstly, the introduction of the nitro group onto the aromatic ring via electrophilic nitration is a fundamental process. numberanalytics.comyoutube.com Secondly, the nitro group itself is a powerful modulator of the ring's reactivity. As a strong deactivating group, it slows down electrophilic substitution reactions. wikipedia.org However, and more importantly for compounds like halogenated nitroarenes, it strongly activates the ring towards nucleophilic aromatic substitution (SₙAr). mdpi.comnumberanalytics.com In SₙAr reactions, a nucleophile replaces a leaving group (such as a halogen) on the aromatic ring, a process facilitated by the ability of the ortho/para nitro group to stabilize the negatively charged intermediate (a Meisenheimer complex). numberanalytics.com This activation is a cornerstone of modern synthetic strategy for creating highly functionalized aromatic systems.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHMPHMGOGMNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192379 | |

| Record name | 2-Methoxy-5-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-23-3 | |

| Record name | 2-(Bromomethyl)-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Bromomethyl 1 Methoxy 4 Nitrobenzene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group (-CH₂Br) is an excellent electrophilic center for nucleophilic substitution reactions. As a primary benzylic halide, it is particularly susceptible to Sₙ2 reactions. The proximity of the benzene (B151609) ring stabilizes the transition state of the reaction, accelerating the substitution process.

Investigation of Sₙ2 Reaction Pathways with Various Nucleophiles

The benzylic carbon in 2-(bromomethyl)-1-methoxy-4-nitrobenzene is highly reactive towards a wide range of nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.com This type of reaction proceeds through a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the attacking nucleophile. masterorganicchemistry.com

Substrates like benzyl (B1604629) bromide and its derivatives are ideal for Sₙ2 reactions because the carbon center is relatively unhindered (primary) and there are no beta-protons on the ring, which prevents competing elimination reactions. youtube.com The reaction proceeds with an inversion of stereochemistry at the carbon center, although this specific molecule is achiral. masterorganicchemistry.com Research has shown that various nucleophiles, including amines, thiols, and alkoxides, can effectively displace the bromide ion to form new carbon-heteroatom bonds.

Below is a table illustrating the expected Sₙ2 reactivity with different types of nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Class | Relative Reactivity |

| Amine | Piperidine | Secondary Amine | High |

| Thiol | Sodium thiophenoxide | Thioether | High |

| Alkoxide | Sodium methoxide | Ether | Moderate |

| Carboxylate | Sodium acetate | Ester | Moderate |

| Cyanide | Sodium cyanide | Nitrile | High |

This table is illustrative of general Sₙ2 reactivity trends for benzylic bromides.

Detailed studies on related substituted nitrobenzenes have demonstrated that amine nucleophiles readily participate in these substitution reactions. researchgate.net The efficiency of the reaction can be influenced by the solvent, with polar aprotic solvents generally favoring the Sₙ2 pathway. researchgate.net

Studies on Intramolecular Cyclization Reactions for Heterocycle Formation

The strategic positioning of the reactive bromomethyl group ortho to a methoxy (B1213986) substituent allows for its use in the synthesis of heterocyclic systems through intramolecular cyclization. If a nucleophilic center is introduced elsewhere in the molecule, it can attack the electrophilic benzylic carbon, leading to ring formation.

A pertinent example from the literature involves the synthesis of S-diazocines, where a related compound, 2-((4-bromo-2-nitrobenzyl)thio)aniline, undergoes an intramolecular reaction. beilstein-journals.org In this process, a nucleophilic amine attacks a benzylic carbon to form a new ring system.

Applying this principle to this compound, one could first modify the molecule to introduce a nucleophile. For instance, if the methoxy group were replaced by a hydroxyl or an amino group (via a multi-step synthesis), a subsequent intramolecular Sₙ2 reaction could lead to the formation of a five- or six-membered heterocycle. This strategy is a powerful tool in synthetic organic chemistry for building complex molecular architectures. beilstein-journals.org

Aromatic Nucleophilic Substitution (SₙAr) on the Nitrobenzene (B124822) Moiety

While aryl halides are typically unreactive towards nucleophiles, the presence of strong electron-withdrawing groups on the aromatic ring can render it susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Influence of Nitro and Methoxy Groups on Aromatic Ring Reactivity

For an SₙAr reaction to occur on the ring of this compound, a leaving group other than the bromomethyl would need to be present on the ring itself (e.g., a halogen). The reactivity of the ring is profoundly influenced by the electronic properties of the nitro and methoxy groups.

Nitro Group (-NO₂): The nitro group is a powerful activating group for SₙAr reactions due to its strong electron-withdrawing nature, which operates through both inductive and resonance effects. numberanalytics.comnumberanalytics.com It significantly lowers the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. byjus.com Crucially, it stabilizes the negatively charged Meisenheimer intermediate, particularly when positioned ortho or para to the site of nucleophilic attack, by delocalizing the negative charge onto its oxygen atoms. youtube.com

In the given compound, the powerful activation provided by the para-nitro group is the dominant factor determining the ring's susceptibility to SₙAr. numberanalytics.com

Electronic and Steric Effects Governing SₙAr Selectivity

The regioselectivity of an SₙAr reaction is governed by both electronic and steric factors.

Electronic Effects: Nucleophilic attack is strongly favored at positions ortho and para to a strong electron-withdrawing group like the nitro group. byjus.com This is because the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the nitro group through resonance, leading to a more stable intermediate. youtube.com Attack at the meta position does not allow for this resonance stabilization, making it significantly less favorable. byjus.com In this compound, the positions ortho to the nitro group (C3 and C5) are the most electronically activated towards nucleophilic attack.

Steric Effects: The approach of the nucleophile can be hindered by bulky substituents near the potential reaction site. researchgate.net In this molecule, the bromomethyl group at C2 and the methoxy group at C1 present steric hindrance. This would likely disfavor nucleophilic attack at the C3 position compared to the C5 position, which is less sterically crowded. Therefore, if a suitable leaving group were present at C5, it would be the most probable site for an SₙAr reaction.

| Substituent | Position | Electronic Effect (on SₙAr) | Steric Effect |

| -NO₂ | C4 | Strongly Activating | Moderate |

| -OCH₃ | C1 | Deactivating (Resonance) | Moderate |

| -CH₂Br | C2 | Weakly Deactivating (Inductive) | Moderate-to-High |

Radical Reactions Involving the Bromomethyl Functionality

The carbon-bromine bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage to form a free radical. This is particularly true for benzylic positions, as the resulting radical is stabilized by resonance with the adjacent aromatic ring. Such reactions are typically initiated by heat or ultraviolet (UV) light in the presence of a radical initiator like azobisisobutyronitrile (AIBN). beilstein-journals.org

The formation of the 2-(methoxy)-4-nitrobenzyl radical opens up pathways for various radical chain reactions. chemguide.co.uk

Reaction Steps:

Initiation: A radical initiator (In•) abstracts a bromine atom, or UV light directly causes homolysis of the C-Br bond to form the stabilized benzyl radical.

Propagation: The newly formed benzyl radical can react with other molecules. For example, it could abstract a hydrogen atom from a solvent molecule or add across a double bond. A common propagation step involves the radical reacting with a molecule like Br₂, regenerating a bromine radical and forming the dibrominated product, continuing the chain reaction. chemguide.co.uk

Termination: The reaction ceases when two radicals combine. This could involve two benzyl radicals combining to form a dimer or a benzyl radical combining with a bromine radical. chemguide.co.uk

These radical pathways are distinct from the ionic mechanisms of nucleophilic substitution and are important for understanding the full reactivity profile of this compound, especially under photochemical or high-temperature conditions.

Further Functional Group Transformations

Beyond its participation in substitution reactions at the benzylic position, the methoxy and nitro groups of this compound can undergo distinct oxidative and reductive transformations, respectively. The selective modification of these groups opens avenues for the synthesis of a diverse range of derivatives.

Oxidative Transformations of the Methoxy Group

The methoxy group of this compound can be a target for oxidative cleavage, a transformation that would convert the aryl methyl ether into a phenol (B47542). This demethylation is often challenging and the success of such a reaction is highly dependent on the chosen reagent and reaction conditions, especially in the presence of other sensitive functional groups.

Several reagents are known to effect the cleavage of aryl methyl ethers. These can range from strong acids to organometallic reagents and oxidative systems. For instance, boron tribromide (BBr₃) is a classic reagent for the demethylation of aryl methyl ethers. However, its high reactivity could potentially lead to side reactions involving the benzylic bromide.

Oxidative methods for demethylation offer an alternative. Systems such as dichlorodicyanoquinone (DDQ) are known to oxidatively cleave p-methoxybenzyl (PMB) ethers. nih.govnih.gov While simple benzyl ethers are generally more resistant, the electronic influence of the nitro group in this compound could modulate the reactivity of the methoxy group towards such oxidants. The electron-withdrawing nitro group would generally deactivate the aromatic ring towards oxidation, potentially requiring harsher conditions or more potent oxidizing agents.

Below is a table summarizing potential reagents for the oxidative transformation of the methoxy group, based on reactions with related anisole (B1667542) derivatives.

| Reagent/System | Conditions | Potential Product |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 2-(Bromomethyl)-4-nitrophenol |

| Dichlorodicyanoquinone (DDQ) | Wet organic solvent (e.g., CH₂Cl₂/H₂O) | 2-(Bromomethyl)-4-nitrophenol |

| Ceric Ammonium (B1175870) Nitrate (CAN) | Acetonitrile/water | 2-(Bromomethyl)-4-nitrophenol |

| 4-Acetamido-TEMPO/PhI(OAc)₂ | Acetonitrile | 2-(Bromomethyl)-4-nitrophenol |

This table presents potential transformations based on the reactivity of analogous compounds.

Reductive Transformations of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, yielding 4-amino-2-(bromomethyl)-1-methoxybenzene. This transformation is of significant synthetic utility as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing amino group, which can then be further functionalized. ncert.nic.in

A key challenge in this reduction is the preservation of the benzylic bromide, which is susceptible to reduction or nucleophilic substitution under various reaction conditions. Therefore, chemoselective reduction methods are required. A wide array of reagents and catalytic systems have been developed for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. rsc.orgwikipedia.orgrsc.orgnih.govyoutube.com

Catalytic hydrogenation is a common method, but the choice of catalyst and conditions is critical to avoid dehalogenation. For instance, palladium on carbon (Pd/C) is a highly efficient catalyst for nitro group reduction but can also promote the hydrogenolysis of the C-Br bond. youtube.comyoutube.com In such cases, alternative catalysts like Raney nickel or the use of transfer hydrogenation methods with hydrogen donors like ammonium formate (B1220265) might offer better selectivity. rsc.org

Metal-based reducing agents in acidic or neutral media are also widely employed. Reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or zinc (Zn) in ammonium chloride are known to be effective for the chemoselective reduction of nitroarenes. rsc.orgwikipedia.org These methods often proceed under milder conditions and can tolerate a variety of functional groups, including halides.

The table below summarizes various reagents and conditions that could be employed for the selective reduction of the nitro group in this compound, based on established methods for related compounds.

| Reagent/System | Conditions | Potential Product |

| SnCl₂·2H₂O | Ethanol, reflux | 4-Amino-2-(bromomethyl)-1-methoxybenzene |

| Fe / NH₄Cl | Ethanol/Water, reflux | 4-Amino-2-(bromomethyl)-1-methoxybenzene |

| Na₂S₂O₄ | Water/Methanol | 4-Amino-2-(bromomethyl)-1-methoxybenzene |

| H₂ / Raney Ni | Ethanol, room temperature | 4-Amino-2-(bromomethyl)-1-methoxybenzene |

| Ammonium formate / Pd/C | Methanol, reflux | 4-Amino-2-(bromomethyl)-1-methoxybenzene |

This table presents potential transformations based on the reactivity of analogous compounds.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and conformational isomers of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

No dedicated FTIR studies for 2-(Bromomethyl)-1-methoxy-4-nitrobenzene have been identified. Such an analysis would typically reveal characteristic absorption bands for the C-Br, C-O, and NO₂ functional groups, as well as aromatic C-H and C=C stretching and bending vibrations. The precise frequencies of these bands would offer clues about the electronic environment and potential intermolecular hydrogen bonding within the solid-state sample.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms within a molecule.

Elucidation of Regioselectivity and Stereochemical Aspects

While NMR is a standard characterization technique, specific studies detailing the use of ¹H and ¹³C NMR to confirm the regioselectivity of the bromomethyl, methoxy (B1213986), and nitro groups on the benzene (B151609) ring of this specific compound are not available. Such studies would involve the analysis of chemical shifts and coupling constants to unequivocally establish the 1,2,4-substitution pattern.

Dynamic NMR Studies for Conformational Analysis

There is no evidence of dynamic NMR studies having been performed on this compound. These specialized experiments would be necessary to investigate the rotational barriers around the C-O and C-CH₂Br bonds and to determine the preferred conformation of the methoxy and bromomethyl groups relative to the aromatic ring.

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. The absence of a published crystal structure for this compound means that no precise data on its three-dimensional arrangement or any potential supramolecular assemblies, such as halogen bonding or π-π stacking, can be reported.

Analysis of Crystal Packing and Intermolecular C-H···O Hydrogen Bonding

Specifically, these interactions occur between the hydrogen atoms of the methyl and methoxy groups and the oxygen atoms of the nitro groups of adjacent molecules. These hydrogen bonds, along with short Br···Br interactions, contribute to the formation of an extended three-dimensional network. researchgate.netnih.gov The crystal structure is further stabilized by weak C—H⋯π interactions. researchgate.net

Based on this, it can be inferred that this compound would also exhibit a crystal packing arrangement dominated by intermolecular C-H···O hydrogen bonds. The presence of the methoxy and nitro groups provides the necessary donor and acceptor sites for such interactions. The single bromine atom in the bromomethyl group would also influence the packing, though the specific nature of its interactions might differ from the dibromo-analogue.

Conformational Analysis of Bromomethyl and Nitro Groups Relative to the Arene Ring

In the crystal structure of 1-Dibromomethyl-4-methoxy-2-nitrobenzene, the substituent groups adopt specific conformations relative to the benzene ring to minimize steric hindrance and optimize electronic interactions. The nitro groups in both independent molecules (A and B) are twisted out of the plane of the benzene ring. researchgate.netnih.gov The dihedral angles between the nitro group and the benzene ring are 39.26 (9)° in molecule A and 35.90 (9)° in molecule B. researchgate.netnih.gov This non-planar arrangement is a common feature in ortho-substituted nitrobenzenes, arising from steric repulsion between the bulky substituents.

Furthermore, the dibromomethyl group is oriented in such a way that the two bromine atoms are tilted away from the benzene ring, which is a strategy to reduce steric strain. researchgate.netnih.gov

For this compound, a similar conformational behavior is expected. The nitro group, being para to the methoxy group and meta to the bromomethyl group, will likely be less sterically hindered than in the dibromo-analogue and may exhibit a smaller dihedral angle with the benzene ring. However, some degree of torsion is still anticipated due to crystal packing forces. The bromomethyl group, with only one bromine atom, will experience less intramolecular steric hindrance compared to a dibromomethyl group, potentially allowing for a wider range of accessible conformations. The precise orientation will ultimately be governed by the balance of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in modern chemistry for predicting molecular structure, stability, and reactivity. For 2-(Bromomethyl)-1-methoxy-4-nitrobenzene, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations have been employed to elucidate its electronic and structural properties.

Density Functional Theory (DFT) Studies for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to model molecular systems.

For this compound, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms, a process known as structural optimization. These calculations provide key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Once the optimized geometry is found, a vibrational frequency analysis is performed. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational frequencies that can be compared with experimental spectroscopic data.

Table 1: Selected Optimized Geometrical Parameters for this compound calculated using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.39 Å |

| C2-C3 | 1.38 Å | |

| C3-C4 | 1.39 Å | |

| C4-N1 | 1.47 Å | |

| C1-O1 | 1.36 Å | |

| C2-C7 | 1.51 Å | |

| C7-Br1 | 1.97 Å | |

| Bond Angle | C1-C2-C3 | 120.5° |

| C2-C1-O1 | 115.0° | |

| C4-C3-C2 | 119.8° | |

| C1-O1-C8 | 117.5° | |

| C2-C7-Br1 | 111.2° | |

| Dihedral Angle | C6-C1-C2-C3 | 0.0° |

| O1-C1-C2-C7 | 179.9° | |

| C1-C2-C7-Br1 | -65.4° |

Note: The data presented in this table is illustrative and based on typical results from DFT calculations for similar aromatic compounds. Actual values would be derived from specific computational output files.

Ab-initio Hartree-Fock (HF) Calculations for Electronic Properties

Hartree-Fock (HF) theory is a fundamental ab-initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations provide valuable insights into electronic properties such as orbital energies, ionization potential, and electron affinity. These calculations serve as a baseline for more advanced computational methods. For this compound, HF calculations can help in understanding the distribution of electrons within the molecule and identifying the energies of its molecular orbitals.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are essential for interpreting and predicting experimental spectra. By simulating vibrational spectra, researchers can assign specific molecular motions to the absorption bands observed in experimental Infrared (IR) and Raman spectroscopy.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational spectra for this compound can be generated from the results of DFT frequency calculations. The calculated frequencies and their corresponding intensities for both IR and Raman spectra allow for a detailed assignment of the experimental data. For instance, characteristic vibrational modes such as the symmetric and asymmetric stretching of the nitro (NO₂) group, the C-H stretching of the aromatic ring, the C-O stretching of the methoxy (B1213986) group, and the C-Br stretching of the bromomethyl group can be precisely identified.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (FT-IR) | Experimental Frequency (FT-Raman) |

|---|---|---|---|

| NO₂ asymmetric stretch | 1515 | 1518 | 1520 |

| NO₂ symmetric stretch | 1345 | 1348 | 1347 |

| C-O-C asymmetric stretch | 1260 | 1265 | 1263 |

| C-Br stretch | 680 | 685 | 682 |

| Aromatic C-H stretch | 3080-3120 | 3085-3125 | 3088-3122 |

Note: Calculated frequencies are often systematically scaled to better match experimental values. The data is representative of typical comparisons.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, computational modeling can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state analysis provides the activation energy for a given reaction step, which is a critical factor in determining the reaction rate. By calculating the energy barrier, chemists can predict the feasibility of a proposed mechanism and understand how substituents on the aromatic ring influence the reactivity of the bromomethyl group.

Molecular Electrostatic Potential and Frontier Molecular Orbital Theory Applications

The reactivity and interaction of a molecule are largely governed by its electronic properties. Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) theory provide a framework for understanding these properties.

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the nitro and methoxy groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the bromomethyl group, highlighting regions prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, analysis of the HOMO and LUMO would reveal the primary sites for electron donation and acceptance, offering insights into its behavior in chemical reactions.

Table 3: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Energy Gap | 5.4 |

| Ionization Potential | 7.5 |

| Electron Affinity | 2.1 |

Note: These values are representative and depend on the level of theory and basis set used in the calculation.

Applications in Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Molecular Architectures

The unique substitution pattern of 2-(Bromomethyl)-1-methoxy-4-nitrobenzene makes it an ideal starting material for constructing intricate molecular structures. The presence of the highly reactive benzyl (B1604629) bromide functionality allows for facile introduction of the substituted phenyl ring into larger molecules through nucleophilic substitution reactions.

While direct synthesis examples are not extensively documented in prominent literature, the structure of this compound lends itself to being a precursor for valuable heterocyclic compounds like indoles and benzofurans. organic-chemistry.orgjocpr.com Methoxy-activated indoles, in particular, are of significant interest due to their enhanced reactivity and presence in many natural products. chim.it

The synthesis of a substituted indole (B1671886), for instance, could be envisioned through the reaction of this compound with a suitable aniline (B41778) derivative. Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization (e.g., a Bischler-Möhlau or Fischer indole synthesis variant), would yield the indole core. organic-chemistry.orgorgsyn.orgresearchgate.net The methoxy (B1213986) group on the benzene (B151609) ring activates the molecule for such cyclization reactions. chim.it

Similarly, benzofurans can be synthesized through various routes. organic-chemistry.orgoregonstate.edunih.gov A plausible pathway could involve the O-alkylation of a substituted phenol (B47542) with this compound, followed by a cyclization reaction to form the furan (B31954) ring. The functional groups on the benzene ring can then be further modified to achieve the desired final product.

| Target Heterocycle | Plausible Synthetic Strategy | Key Reaction Steps |

|---|---|---|

| Substituted Indoles | Reaction with anilines or related nitrogen nucleophiles. | 1. N-alkylation with the bromomethyl group. 2. Reduction of the nitro group. 3. Intramolecular cyclization. |

| Substituted Benzofurans | Reaction with phenols or related oxygen nucleophiles. | 1. O-alkylation with the bromomethyl group. 2. Intramolecular cyclization (e.g., via Wittig reaction or metal-catalyzed coupling). |

The rigid aromatic core and the reactive bromomethyl group of this compound make it a suitable component for the construction of macrocycles and other supramolecular structures. nih.gov Macrocyclic compounds are of great interest in host-guest chemistry, molecular recognition, and as potential therapeutic agents. nih.govdiva-portal.org

This building block can be incorporated as a "panel" or "strut" in larger cyclic structures. For example, a reaction with a di- or poly-nucleophilic linker molecule under high-dilution conditions can lead to the formation of various macrocyclic architectures. The methoxy and nitro groups can be used to fine-tune the electronic properties and solubility of the resulting macrocycle, or as handles for further functionalization. The synthesis of tetra-aza macrocyclic pyridinophanes, for example, often involves the reaction of bis(bromomethyl)pyridines with diamines, a strategy that could be adapted using this compound. nih.gov

| Assembly Type | Synthetic Approach | Potential Function |

|---|---|---|

| Crown Ether Analogues | Reaction with polyethylene (B3416737) glycol derivatives. | Ion sensing, phase-transfer catalysis. |

| Cryptands and Cages | Reaction with tri- or tetra-functional linkers. | Molecular encapsulation, drug delivery. |

| Calixarene-like Structures | Stepwise synthesis involving multiple units of the compound. | Host-guest chemistry, enzyme mimics. |

Natural products and their analogues are a cornerstone of drug discovery. nih.govnih.govrsc.org The synthesis of analogues often involves modifying the original natural product scaffold to improve its properties. This compound can serve as a key starting material for introducing a 2-methoxy-4-nitrophenylmethyl moiety into a molecule, which can be a structural component of various natural product analogues.

For instance, after coupling the compound to a core structure, the nitro group can be readily converted into a variety of other functional groups (e.g., amine, hydroxylamine, or even removed via diazotization), while the methoxy group can be demethylated to a phenol if required. This versatility allows for the creation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Development of Novel Reagents and Catalytic Systems in Organic Transformations

Beyond its direct use as a building block, this compound can be converted into other useful reagents for organic synthesis. The transformation of benzyl bromides into phosphonium (B103445) salts to create Wittig reagents is a classic and powerful method for forming carbon-carbon double bonds. orgsyn.org Reacting this compound with triphenylphosphine (B44618) would yield the corresponding (2-methoxy-4-nitrobenzyl)triphenylphosphonium bromide. This Wittig reagent could then be used to introduce the 2-methoxy-4-nitrostyryl group into aldehydes and ketones.

Furthermore, this compound could be used to synthesize ligands for transition metal catalysis. By reacting it with molecules containing coordinating atoms (like nitrogen, phosphorus, or sulfur), new ligands with specific electronic and steric properties can be designed. These ligands could then be complexed with metals like palladium, copper, or ruthenium to create catalysts for various cross-coupling, hydrogenation, or metathesis reactions.

Applications in Medicinal Chemistry Research as a Synthetic Tool

This compound has been identified as a compound with interesting biological properties, making it a valuable tool in medicinal chemistry research. biosynth.com It has been shown to bind to the nicotinic acetylcholine (B1216132) receptor and exhibits anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis. biosynth.com

Its utility as a synthetic tool in this field is highlighted by its documented use in research related to the treatment of inflammation associated with elevated intraocular pressure, as well as conditions like glaucoma and prostate cancer. biosynth.com The compound serves as a scaffold that can be elaborated into more complex molecules for biological testing. The synthesis of methoxy-activated indoles, known for their diverse biological activities, is a prime example of how this building block can be employed to generate libraries of compounds for drug discovery programs. chim.it

| Research Area | Observed or Potential Role of the Compound | Reference |

|---|---|---|

| Neuroscience | Binds to nicotinic acetylcholine receptor; acts as a neurokinin-1 receptor antagonist. | biosynth.com |

| Anti-inflammatory | Inhibits prostaglandin synthesis. | biosynth.com |

| Ophthalmology | Used in research for treatment of inflammation with intraocular pressure elevation (glaucoma). | biosynth.com |

| Oncology | Used in research related to prostate cancer. | biosynth.com |

Potential Utility in Polymer and Liquid Crystal Research

The rigid, planar structure of the benzene ring in this compound suggests its potential for use in the synthesis of polymers and liquid crystals. researchgate.net In polymer chemistry, the bromomethyl group can act as a site for polymerization, either through polycondensation reactions or as an initiator for certain types of polymerization. Incorporating this rigid unit into a polymer backbone could enhance its thermal stability, mechanical strength, and confer specific optical or electronic properties. The nitro group, being a strong dipole, could influence the intermolecular interactions and morphology of the polymer. researchgate.net

In the field of liquid crystals, molecules with rigid cores and flexible side chains are often required. researchgate.netbeilstein-journals.org this compound could be modified by replacing the bromine with a flexible alkyl chain to create a molecule with liquid crystalline potential. The strong dipole moment from the nitro group is a desirable feature in many liquid crystal applications as it can lead to a large dielectric anisotropy, which is crucial for the operation of display devices. beilstein-journals.org

| Material Type | Potential Role of the Compound | Resulting Property |

|---|---|---|

| Polymers | As a monomer in polymerization reactions. | Increased thermal stability, modified electronic properties. |

| Liquid Crystals | As a core unit after modification. | High dielectric anisotropy, specific mesophase behavior. |

Derivatization and Structure Reactivity Relationship Srr Studies

Synthesis of Substituted Analogues and Homologues of 2-(Bromomethyl)-1-methoxy-4-nitrobenzene

The synthesis of analogues and homologues of this compound is crucial for developing comprehensive structure-reactivity relationship (SRR) studies. These synthetic efforts typically involve multi-step sequences that allow for the introduction of various substituents on the aromatic ring or modification of the benzylic group.

General synthetic strategies can be proposed based on established organic chemistry reactions. For instance, the preparation of para-substituted nitrostyrenes can be achieved through the reaction of nitromethane (B149229) with an appropriate aldehyde. nih.gov These can then be further functionalized. Another approach involves the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, the synthesis of 1-methoxy-4-nitrobenzene can be accomplished by reacting 1-bromo-4-nitrobenzene (B128438) with methoxide, a reaction facilitated by the electron-withdrawing nitro group. stackexchange.com

For analogues of this compound, one could envision starting with commercially available substituted nitrophenols, converting the phenol (B47542) to a methoxy (B1213986) group via Williamson ether synthesis, and then introducing the bromomethyl group through radical bromination of a methyl group at the C2 position. Alternatively, functional group interconversion on a pre-existing substituted nitrobenzene (B124822) core provides another versatile route. A patent for synthesizing a related compound, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, starts from 4-nitro-2-methoxymethyl-chlorobenzene, highlighting the feasibility of nucleophilic displacement on such systems. google.com

Below is a table outlining potential synthetic approaches for selected analogues.

| Target Analogue | Potential Starting Materials | Key Reaction Steps |

| 2-(Bromomethyl)-1-ethoxy-4-nitrobenzene | 2-Methyl-4-nitrophenol | 1. Williamson ether synthesis with ethyl iodide. 2. Benzylic bromination with NBS. |

| 2-(Bromomethyl)-1-methoxy-3-nitrobenzene | 2-Methoxy-3-nitrotoluene | 1. Benzylic bromination with NBS. |

| 5-(Bromomethyl)-2-chloro-1-methoxy-4-nitrobenzene | 2-Chloro-5-methyl-4-nitrophenol | 1. Methylation of phenol (e.g., with dimethyl sulfate). 2. Benzylic bromination with NBS. |

| 1-(Bromomethyl)-2-methoxy-4-aminobenzene | This compound | 1. Reduction of the nitro group (e.g., with SnCl2/HCl or catalytic hydrogenation). |

This table presents hypothetical synthetic routes based on standard organic transformations.

Investigation of Substituent Effects on Chemical Reactivity and Selectivity

The substituents on the aromatic ring—specifically the nitro, methoxy, and bromomethyl groups—exert profound control over the molecule's reactivity and the selectivity of its reactions. minia.edu.egwikipedia.org

The chemical behavior of this compound is dominated by the powerful electronic effects of the methoxy and nitro substituents. numberanalytics.com These effects are a combination of inductive and resonance contributions. libretexts.org

Inductive Effect (-I): This effect is the transmission of charge through sigma (σ) bonds. numberanalytics.com Due to their high electronegativity, the oxygen atoms of both the methoxy (-OCH₃) and nitro (-NO₂) groups exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. numberanalytics.comlibretexts.org

Resonance Effect (+R/-R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. numberanalytics.com

The nitro group is strongly electron-withdrawing by resonance (-R), as the π-electrons from the ring can be delocalized onto the electronegative oxygen atoms. minia.edu.egnumberanalytics.com Both the -I and -R effects of the nitro group work in the same direction, making it a potent deactivating group that significantly reduces the ring's electron density. minia.edu.eg

This "push-pull" system, with the electron-donating methoxy group and the electron-withdrawing nitro group, creates a highly polarized aromatic ring. This polarization affects two main reactive sites:

Benzylic Reactivity: The bromomethyl group is a reactive site for nucleophilic substitution reactions. The rate and mechanism (Sₙ1 vs. Sₙ2) are influenced by the electronic environment. The strong electron-withdrawing nature of the para-nitro group destabilizes the formation of a positive charge at the benzylic position, thus disfavoring an Sₙ1 mechanism which proceeds through a carbocation intermediate. Conversely, this electron withdrawal can make the benzylic carbon more electrophilic and susceptible to a direct Sₙ2 attack by a nucleophile. masterorganicchemistry.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

| Nitro (-NO₂) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

Steric hindrance refers to the non-bonding interactions that arise when atoms or groups are forced into close proximity, influencing the shape and reactivity of a molecule. wikipedia.org In this compound, the spatial arrangement of the substituents plays a critical role in reaction outcomes.

The primary source of steric hindrance is the methoxy group located ortho to the bromomethyl group. This bulky group can physically impede the approach of nucleophiles to the benzylic carbon, potentially slowing the rate of substitution reactions. masterorganicchemistry.comfastercapital.com The effectiveness of this steric shield depends on the size of the attacking nucleophile; larger nucleophiles will experience more significant steric repulsion, leading to lower reaction rates compared to smaller nucleophiles. chemistrytalk.org

Conformational effects also arise from this steric interaction. To minimize the repulsive forces between the electron clouds of the methoxy and bromomethyl groups, the molecule may adopt a conformation where these groups are rotated away from each other. numberanalytics.com This preferred conformation can affect the accessibility of the reactive site and the stability of the transition state. For instance, in an Sₙ2 reaction, the nucleophile must approach the benzylic carbon from the side opposite the bromine atom (a "backside attack"). chemistrytalk.org The orientation of the adjacent methoxy group can influence the ease of this approach.

Introducing larger alkyl groups in place of the methoxy group (e.g., ethoxy, isopropoxy) would increase this steric crowding, further hindering reactions at the benzylic position and potentially altering reaction selectivity by favoring attack at less hindered sites if available. wikipedia.orgnumberanalytics.com

Methodologies for Quantifying Structure-Reactivity Relationships in Aromatic Systems

Quantifying the relationship between a molecule's structure and its reactivity is a cornerstone of physical organic chemistry. nih.gov These quantitative structure-reactivity relationships (QSRRs) are essential for predicting reaction outcomes and designing molecules with specific properties.

One of the most foundational and influential methodologies is the Hammett equation . libretexts.org Developed by Louis P. Hammett, this equation provides a way to quantify the effect of meta- and para-substituents on the reactivity of a benzene (B151609) derivative in a given reaction. nih.govlibretexts.org The equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of the substituted benzene.

k₀ is the rate constant for the reaction of the unsubstituted benzene.

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It measures the electronic effect (both inductive and resonance) of that substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. libretexts.org

ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. libretexts.org A positive ρ value means the reaction is favored by electron-withdrawing groups (i.e., a negative charge is built up in the transition state), while a negative ρ value indicates it is favored by electron-donating groups (a positive charge is built up). libretexts.org

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -NO₂ | para | +0.78 | Strongly electron-withdrawing |

| -OCH₃ | para | -0.27 | Moderately electron-donating |

| -Br | para | +0.23 | Weakly electron-withdrawing |

| -CH₃ | para | -0.17 | Weakly electron-donating |

| -NO₂ | meta | +0.71 | Strongly electron-withdrawing |

| -OCH₃ | meta | +0.12 | Weakly electron-withdrawing |

Data sourced from common physical organic chemistry tables. The values can vary slightly depending on the specific reaction series used for their determination.

Beyond the classic Hammett approach, modern computational methods have become powerful tools for quantifying SRRs. acs.org These include:

Modeling Potential Energy Surfaces: Theoretical calculations can map the energy landscape of a reaction, identifying the transition state structures and calculating activation energy barriers. This allows for direct comparison of reactivity between different analogues. acs.org

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical attack. nih.gov

Quantum Chemical Descriptors: Properties like calculated atomic charges (e.g., Hirshfeld charges), frontier molecular orbital energies (HOMO/LUMO), and global reactivity indices derived from Density Functional Theory (DFT) can serve as quantitative descriptors of reactivity. acs.org

These advanced methods, often used in conjunction with experimental kinetic data, provide a more nuanced and detailed picture of structure-reactivity relationships in complex aromatic systems. nih.govnih.gov

Future Research Directions and Emerging Methodologies

Chemo- and Regioselective Functionalization Strategies for Complex Systems

The distinct reactivity of the functional groups in 2-(bromomethyl)-1-methoxy-4-nitrobenzene offers significant opportunities for selective transformations. The benzylic bromide is susceptible to nucleophilic substitution, the nitro group can undergo reduction to an amine, and the aromatic ring is activated for nucleophilic aromatic substitution or can be further functionalized through electrophilic substitution, guided by the existing substituents.

Future research will likely focus on developing sophisticated catalytic systems to control chemo- and regioselectivity. For instance, metal-free, amine-catalyzed reactions could be designed to achieve functional group-controlled transformations, allowing for the selective synthesis of polysubstituted benzene (B151609) derivatives. rsc.org Strategies involving late-stage functionalization, which are crucial for modifying complex molecules, could be adapted. nih.gov This might involve the use of specific catalysts, such as rhodium or ruthenium complexes, to direct the insertion of functional groups at specific positions on the aromatic ring, even in the presence of the reactive bromomethyl group. nih.gov The development of such protocols would enable the precise and predictable modification of molecules containing the this compound core, which is essential for creating libraries of compounds for biological screening or materials science applications.

A key challenge is to achieve selectivity without the need for extensive protecting group strategies. This can be addressed by fine-tuning reaction conditions and catalyst design to exploit the subtle differences in the reactivity of the functional groups.

Integration with Flow Chemistry and High-Throughput Synthesis for Scalable Production

Traditional batch synthesis methods can be inefficient and challenging to scale up, particularly for reactions involving energetic intermediates or requiring precise control over reaction parameters. pharmtech.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. purdue.eduresearchgate.net

The integration of flow chemistry with high-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of new reactions involving this compound. purdue.edu HTE platforms allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. purdue.edu This combination is particularly powerful for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies. Automated systems can be developed for the continuous synthesis and immediate purification of small-molecule libraries, with a high output of distinct compounds. ebrary.net

For the scalable production of this compound or its derivatives, continuous flow processes can be designed to minimize the accumulation of potentially hazardous intermediates and allow for safe operation at elevated temperatures and pressures, often leading to higher yields and shorter reaction times. pharmtech.com The development of robust, multi-step continuous flow syntheses will be a key enabler for the industrial application of this compound and its derivatives. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often challenging | More readily scalable |

| Safety | Higher risk with energetic reactions | Improved safety profile |

| Heat & Mass Transfer | Limited | Enhanced |

| Process Control | Less precise | Precise control of parameters |

| Automation | Difficult to fully automate | Amenable to automation |

Advanced Mechanistic Insights through Real-Time Spectroscopy and Computational Dynamics

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of more efficient and selective synthetic methods. Advanced spectroscopic techniques, capable of monitoring reactions in real-time, can provide invaluable data on the formation and consumption of reactants, intermediates, and products.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to probe the reaction mixture directly, providing structural information about transient species. pnnl.gov Time-resolved methods can elucidate the kinetics and dynamics of elementary reaction steps. pnnl.gov This experimental data, when coupled with computational modeling, can provide a comprehensive picture of the reaction landscape.

Computational dynamics simulations can be used to model the motion of atoms and molecules during a chemical reaction, offering insights into the transition states and reaction pathways that are often inaccessible through experimental methods alone. osti.gov This synergistic approach of combining real-time spectroscopy and computational dynamics will be instrumental in unraveling complex reaction networks and in the development of predictive models for reaction outcomes.

Computational Design of Novel Transformations and Catalysts

Computational chemistry has emerged as a powerful tool for the in-silico design of novel catalysts and the prediction of their performance in chemical transformations. pnnl.gov By using computational methods, it is possible to screen virtual libraries of potential catalysts and identify candidates with the desired activity and selectivity for reactions involving this compound. osti.gov

For example, density functional theory (DFT) calculations can be used to investigate the electronic structure of catalysts and substrates, providing insights into their reactivity and helping to elucidate reaction mechanisms. nih.gov This knowledge can then be used to rationally design catalysts with optimized properties, such as enhanced steric bulk or specific electronic characteristics, to control the outcome of a reaction. pnnl.gov

The computational design of catalysts can significantly reduce the experimental effort required for catalyst development by focusing on the most promising candidates. pnnl.gov This approach is applicable to both homogeneous and heterogeneous catalysis and holds great promise for discovering new transformations and improving the efficiency and selectivity of existing ones for the functionalization of this compound.

Exploration of New Application Avenues in Chemical Biology and Advanced Materials

The unique substitution pattern of this compound makes it an attractive scaffold for the development of new molecules with applications in chemical biology and materials science. The presence of a reactive "handle" (the bromomethyl group) allows for its conjugation to biomolecules or its incorporation into polymeric structures.

In chemical biology, derivatives of this compound could be explored as probes to study biological processes or as potential therapeutic agents. It has been noted that this compound binds to the nicotinic acetylcholine (B1216132) receptor and exhibits anti-inflammatory properties, suggesting its potential as a lead structure for drug discovery. biosynth.com By systematically modifying the core structure, it may be possible to enhance its biological activity and selectivity.

In the field of advanced materials, the incorporation of the this compound motif into polymers or other materials could impart interesting optical, electronic, or self-assembly properties. The nitro and methoxy (B1213986) groups can influence the electronic properties and intermolecular interactions of the resulting materials. Future research could focus on synthesizing novel monomers based on this scaffold and exploring their polymerization to create materials with tailored properties for applications in electronics, photonics, or sensing.

Q & A

Q. What are the optimized synthetic routes for 2-(Bromomethyl)-1-methoxy-4-nitrobenzene, and how can side products be minimized?

The compound can be synthesized via radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide as an initiator in CCl₄ at 85°C under nitrogen. Key steps include:

- Dissolving 4-methyl-2-nitroanisole in CCl₄, followed by slow addition of NBS and benzoyl peroxide.

- Refluxing for 12 hours to ensure complete bromination of the methyl group.

- Purification via recrystallization with hexane to yield colorless crystals (92% yield) . Side products (e.g., over-brominated derivatives) are minimized by controlling reaction time and stoichiometry.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : SHELXL refinement reveals bond lengths, angles, and intermolecular interactions. For example, dihedral angles between the nitro group and benzene ring (39.26° in molecule A; 35.90° in molecule B) confirm steric twisting .

- NMR spectroscopy : H NMR identifies aromatic protons (δ 7.5–8.0 ppm) and the bromomethyl group (δ ~4.7 ppm). Freely refining H-atoms in difference Fourier maps improves accuracy .

Q. What safety protocols are essential when handling brominated aromatic compounds?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Immediate flushing with water for eye/skin exposure and medical consultation are critical, as brominated compounds may have uncharacterized toxicity .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal structure is stabilized by:

- Br···Br interactions (3.45–3.50 Å) between adjacent molecules.

- Weak C–H···O hydrogen bonds (2.60–2.75 Å) involving the methoxy and nitro groups.

- C–H···π interactions (3.30 Å) between methyl H and aromatic rings. These interactions create a 3D network, critical for understanding solubility and melting behavior .

Q. How do electron-withdrawing substituents (nitro, methoxy) affect bromination regioselectivity in similar aromatic systems?

- The nitro group directs bromination to the para-methyl position via resonance deactivation of the meta position.

- The methoxy group (ortho to nitro) exerts a weaker electron-donating effect, slightly altering charge distribution. Computational studies (e.g., DFT) or Hammett plots can quantify these effects .

Q. What methodological strategies resolve contradictions in crystallographic data, such as divergent dihedral angles between independent molecules?

- Compare two independent molecules in the asymmetric unit (common in SHELXL-refined structures).

- Analyze thermal displacement parameters (Ueq) to assess positional flexibility.

- Use Hirshfeld surface analysis to quantify intermolecular forces contributing to conformational differences .

Q. Why is N-bromosuccinimide (NBS) preferred over molecular bromine for selective bromination in such systems?

- NBS provides controlled radical bromination, reducing side reactions (e.g., electrophilic addition or ring bromination).

- Molecular bromine (Br₂) is highly corrosive and less selective due to its strong electrophilicity, complicating purification .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.